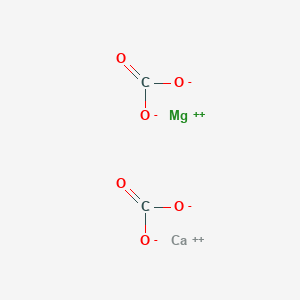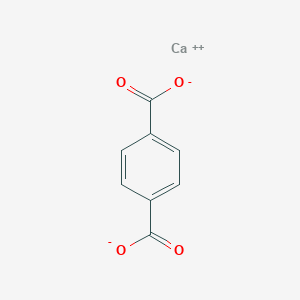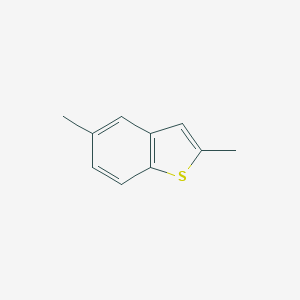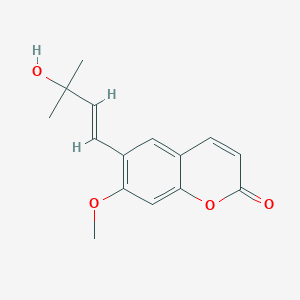
Dolomite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is composed of 60% calcium carbonate and 40% magnesium carbonate . This compound is commonly found in sedimentary rocks and is used in various industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dolomite can be synthesized through the carbonization process, where precise control of the carbonization temperature is essential. The reaction involves the formation of magnesium bicarbonate (Mg(HCO₃)₂) under controlled conditions . Another method involves vacuum carbothermal reduction of calcined this compound, which significantly reduces the initial reduction temperature .
Industrial Production Methods
Industrial production of calcium magnesium dicarbonate often involves the use of this compound ore. The ore is calcined to produce magnesium oxide and calcium oxide, which are then subjected to carbonization to form the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Dolomite undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for carbonates but can occur under specific conditions.
Substitution: The carbonate ions can be substituted by other anions in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions involving calcium magnesium dicarbonate include hydrochloric acid, which reacts with the compound to form carbon dioxide, calcium chloride, and magnesium chloride .
Major Products Formed
The major products formed from these reactions include carbon dioxide, calcium chloride, and magnesium chloride .
Aplicaciones Científicas De Investigación
Dolomite has numerous scientific research applications:
Mecanismo De Acción
The mechanism of action of calcium magnesium dicarbonate involves its reaction with hydrochloric acid in the stomach to form carbon dioxide and magnesium chloride, thereby neutralizing excess stomach acid . This neutralization process helps in relieving symptoms of heartburn and indigestion.
Comparación Con Compuestos Similares
Similar Compounds
Calcium Carbonate (CaCO₃): Used as an antacid and in the production of lime.
Magnesium Carbonate (MgCO₃): Used as an antacid and in the production of magnesium oxide.
Uniqueness
Dolomite is unique due to its dual composition of calcium and magnesium carbonates, which provides a balanced source of both minerals. This makes it particularly useful in applications where both calcium and magnesium are required .
Propiedades
Número CAS |
16389-88-1 |
|---|---|
Fórmula molecular |
CH2CaMgO3 |
Peso molecular |
126.41 g/mol |
Nombre IUPAC |
calcium;magnesium;dicarbonate |
InChI |
InChI=1S/CH2O3.Ca.Mg/c2-1(3)4;;/h(H2,2,3,4);; |
Clave InChI |
ADIXYOBIQIMPEH-UHFFFAOYSA-N |
SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[Mg+2].[Ca+2] |
SMILES canónico |
C(=O)(O)O.[Mg].[Ca] |
Key on ui other cas no. |
16389-88-1 60937-55-5 7000-29-5 |
Descripción física |
DryPowder; Liquid; PelletsLargeCrystals |
Sinónimos |
calcium magnesium carbonate calcium magnesium dicarbonate CaMg(CO(3))(2) dolomite |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-Methoxyethoxy)ethoxy]acetic acid](/img/structure/B99971.png)
![[(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3,10-triacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] acetate](/img/structure/B99973.png)


![benzyl (NE)-N-[amino(methoxy)methylidene]carbamate](/img/structure/B99977.png)









